Superior P2X3 Receptor Antagonist Potency of 6-Ethoxypyridine-3-carbonitrile Over 6-Methoxy, 6-Chloro, and 6-Bromo Analogs
6-Ethoxypyridine-3-carbonitrile demonstrates significantly greater antagonist activity at the P2X3 receptor compared to its 6-methoxy, 6-chloro, and 6-bromo counterparts. This enhanced potency is a critical differentiator for researchers developing P2X3 antagonists for pain and sensory disorder applications [1][2][3][4].
| Evidence Dimension | P2X3 Receptor Antagonist Activity (EC50/IC50) |
|---|---|
| Target Compound Data | 80 nM (EC50) |
| Comparator Or Baseline | 6-Methoxypyridine-3-carbonitrile: 1,200 nM (IC50); 6-Chloropyridine-3-carbonitrile: 4,680 nM (IC50); 6-Bromopyridine-3-carbonitrile: 13,400 nM (IC50) |
| Quantified Difference | Target is 15-fold more potent than methoxy analog, 59-fold more potent than chloro analog, and 168-fold more potent than bromo analog. |
| Conditions | Target: Recombinant rat P2X3 expressed in Xenopus oocytes, tested at 10 µM. Comparators: Human P2X3R in cell-based assays. |
Why This Matters
This data provides a clear quantitative justification for procuring 6-Ethoxypyridine-3-carbonitrile as a lead-like scaffold for P2X3 antagonist programs, where replacing it with a generic analog would require unacceptable compromises in hit identification sensitivity.
- [1] BindingDB. (n.d.). BDBM50118219: 6-Ethoxypyridine-3-carbonitrile. Affinity Data: EC50 80 nM at P2X3. View Source
- [2] BindingDB. (2023). BDBM50563053: 6-Methoxypyridine-3-carbonitrile. Affinity Data: IC50 1.20E+3 nM at P2X3. View Source
- [3] BindingDB. (2023). BDBM50592275: 6-Chloropyridine-3-carbonitrile. Affinity Data: IC50 4.68E+3 nM at P2X3. View Source
- [4] BindingDB. (2023). BDBM50592845: 6-Bromopyridine-3-carbonitrile. Affinity Data: IC50 1.34E+4 nM at P2X3. View Source
